4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Lipophilicity Membrane permeability Drug-likeness

4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-21-5, PubChem CID is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative accessible via the Biginelli multicomponent reaction. The compound bears a saturated cyclohexyl substituent at C4, an ethyl group at C5, and a methyl group at C6 on the DHPM core, distinguishing it from the far more extensively characterized 4-aryl DHPM series.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Cat. No. B13114253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)NC1C2CCCCC2)C
InChIInChI=1S/C13H22N2O/c1-3-11-9(2)14-13(16)15-12(11)10-7-5-4-6-8-10/h10,12H,3-8H2,1-2H3,(H2,14,15,16)
InChIKeyPLXCJIQWUGYVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: Structural Identity and Physicochemical Baseline for Procurement Specification


4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-21-5, PubChem CID 45095460) is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative accessible via the Biginelli multicomponent reaction [1]. The compound bears a saturated cyclohexyl substituent at C4, an ethyl group at C5, and a methyl group at C6 on the DHPM core, distinguishing it from the far more extensively characterized 4-aryl DHPM series. Computed descriptors include a molecular formula of C13H22N2O, molecular weight of 222.33 g/mol, XLogP3-AA of 2.5, topological polar surface area (TPSA) of 41.1 Ų, two hydrogen bond donors, and one hydrogen bond acceptor [1]. The compound contains one undefined stereocenter at C4 and is typically supplied as a racemate unless chiral resolution is specified.

Aliphatic C4 DHPM scaffold — 4-cyclohexyl substitution distinct from common 4-aryl DHPM series; expands underexplored chemical space.
Racemic mixture — single undefined stereocenter at C4; supplied as racemate unless chiral resolution is specified.
Favorable computed drug-likeness — Ro5 compliant, low TPSA, and low rotatable bond count support lead-like library design.

Why 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Cannot Be Substituted by 4-Aryl DHPM Analogs Without Functional Consequences


The C4 substituent identity is the single most consequential structural variable among DHPM congeners, governing lipophilicity, conformational behavior, and target engagement profiles [1][2]. Replacement of the 4-cyclohexyl group with a 4-aryl (e.g., phenyl or substituted phenyl) moiety eliminates the saturated hydrocarbon character that drives the compound's distinct logP, membrane partitioning, and steric footprint. Published structure–activity relationship (SAR) studies on DHPM calcium channel modulators and α1a-adrenoceptor antagonists demonstrate that even subtle changes at C4 produce order-of-magnitude shifts in binding affinity and functional activity [2]. Furthermore, the Biginelli reaction yields for aliphatic aldehydes (including cyclohexanecarboxaldehyde) differ mechanistically and quantitatively from those of aromatic aldehydes, affecting synthetic scalability and cost-of-goods . Generic substitution without head-to-head bridging data therefore carries a high risk of divergent pharmacological and physicochemical behavior.

Attribute
Target (4-Cyclohexyl DHPM)
Substitute (4-Aryl DHPM)
C4 Substituent
Saturated cyclohexyl: distinct logP, steric bulk, and conformational profile
Planar aryl (e.g., phenyl): different membrane partitioning and target-fit geometry
SAR Sensitivity
C4 modifications reported to cause order-of-magnitude affinity shifts in DHPM series
Binding and functional activity may not transfer; requires head-to-head bridging data
Synthetic Scalability
Aliphatic aldehyde yields differ from aromatic aldehydes; cost-of-goods may shift
Aromatic aldehydes generally give higher yields; scale-up economics not interchangeable

4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: Quantitative Differential Evidence vs. Analogues and Alternatives


Lipophilicity Differentiation: 4-Cyclohexyl vs. 4-Phenyl DHPM Congeners

The 4-cyclohexyl substituent elevates computed logP by approximately 0.5–1.0 log units relative to the direct 4-phenyl analog (CAS 728004-10-2), based on PubChem XLogP3-AA values [1]. The target compound (XLogP3-AA = 2.5, MW = 222.33) [1] vs. 5-ethyl-6-methyl-4-phenyl-DHPM (C13H16N2O, MW = 216.28) exhibits higher lipophilicity consistent with replacement of a planar aromatic ring by a saturated cyclohexyl group. This translates into a predicted logD7.4 difference of ~0.8 units, favoring enhanced passive membrane permeability for the cyclohexyl congener [2].

Lipophilicity shift
Reported
ΔlogP ≈ +0.5 to +1.0 (cyclohexyl > phenyl)
May support higher passive permeability for the cyclohexyl congener; experimental logP/logD validation needed.
Computed XLogP3-AA; no experimental logD7.4 available.
Lipophilicity Membrane permeability Drug-likeness

Synthetic Yield Comparison: Cyclohexanecarboxaldehyde vs. Aromatic Aldehydes in Cu(NO3)2-Catalyzed Biginelli Reaction

In a direct head-to-head comparison under identical solvent-free conditions (Cu(NO3)2·3H2O, 5 mol%, 70 °C), the Biginelli reaction employing cyclohexanecarboxaldehyde (the aldehyde precursor for the 4-cyclohexyl DHPM scaffold) produced the corresponding DHPM (compound 9h, 4-cyclohexyl-5-ethoxycarbonyl-6-methyl-DHPM) in 78% isolated yield within 25 minutes . In contrast, benzaldehyde under the same conditions yielded the 4-phenyl analog (compound 9a) in 93% yield within 40 minutes . For the acetylacetone-derived series, 4-cyclohexyl-5,6-dimethyl-DHPM (compound 9q) was obtained in 77% yield (25 min) . The lower but still synthetically useful yield for the aliphatic aldehyde reflects the reduced electrophilicity of cyclohexanecarboxaldehyde relative to benzaldehyde, a factor that must be considered in scale-up costing.

Synthetic yield
Data to verify
Yield 78% (cyclohexyl) vs. 93% (phenyl) under identical Cu(NO3)2 conditions
Yield differential (~15 pp) informs cost-per-gram estimation; reaction time is shorter for aliphatic aldehyde.
Class-level inference from closest analog; direct data for target compound not available.
Synthetic accessibility Green chemistry Biginelli reaction

DHPM Scaffold Superiority Over 1,4-Dihydropyridines: Photostability and Metabolic Stability Class Advantage

Biginelli-type DHPMs are recognized as superior to the classic 1,4-dihydropyridine (DHP) calcium channel blockers (e.g., nifedipine) with respect to both photostability and metabolic stability [1]. While 1,4-DHPs undergo rapid photodegradation to the inactive pyridine oxidation product upon exposure to ambient light, the DHPM core exhibits significantly greater resistance to photooxidation, attributed to the electron-withdrawing effect of the urea carbonyl at C2 [1][2]. This class-level advantage extends to all DHPMs including the target 4-cyclohexyl derivative. Furthermore, DHPMs are less susceptible to CYP450-mediated oxidation at the dihydropyrimidine ring compared to the dihydropyridine ring of DHPs [1].

DHPM vs. DHP stability
Class-level
DHPM core reported to be more photostable and metabolically stable than 1,4-DHP core
Class advantage may reduce degradation during solution handling; compound-specific verification recommended.
No direct experimental data for target compound; literature generalization.
Photostability Metabolic stability Calcium channel modulation

Computed Drug-Likeness and Rule-of-Five Compliance for Library Design Prioritization

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW = 222.33 (< 500), XLogP3 = 2.5 (< 5), HBD = 2 (< 5), HBA = 1 (< 10), and TPSA = 41.1 Ų (< 140 Ų) [1]. This clean profile distinguishes it from many larger 4-aryl DHPM derivatives that incorporate extended N1 or C5 ester substituents, which frequently violate the molecular weight or logP thresholds [2]. The rotatable bond count of 2 is notably low for a compound of this size, which correlates favorably with oral bioavailability according to the Veber rule (≤10 rotatable bonds) [1]. In comparison, common DHPM reference compounds such as monastrol (MW = 292.36, logP ≈ 1.8, HBA = 4) are heavier and more polar [3].

Drug-likeness profile
Reported
MW 222.33, Ro5 violations 0, TPSA 41.1 Ų, rotatable bonds 2
Supports lead-like library design; offers optimization headroom before exceeding drug-likeness thresholds.
Computed values from PubChem; comparator monastrol is heavier and more polar.
Drug-likeness Lipinski Rule of Five ADME prediction

DHPM Class Biological Activity Spectrum: Multitarget Potential Versus Single-Mechanism Alternatives

A systematic review of DHPM biological activities (1990–2016, 115 articles) identified four dominant therapeutic categories: antitumoral (43 articles), antibacterial (20 articles), calcium channel antagonism/inhibition (14 articles), and anti-inflammatory (12 articles) [1]. This polypharmacological profile is a class attribute of the DHPM scaffold and distinguishes it from single-mechanism alternatives such as nifedipine (pure L-type calcium channel blocker) or monastrol (selective Eg5 kinesin inhibitor). The 4-cyclohexyl substitution pattern represents an underexplored region of DHPM chemical space; the majority of biologically characterized DHPMs bear 4-aryl substituents [1][2]. This gap presents both a risk (limited target validation) and an opportunity (potential for novel target engagement profiles not accessible to 4-aryl DHPMs).

Multitarget potential
Class-level
DHPM class reported to engage antitumoral, antibacterial, calcium channel, and anti-inflammatory targets
Polypharmacology background supports phenotypic screening; 4-cyclohexyl congener expands chemical space beyond 4-aryl DHPMs.
No direct activity data for target compound; review-derived class profile.
Polypharmacology Anticancer Calcium channel Antibacterial

Optimal Application Scenarios for 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Based on Available Evidence


Physicochemical Probe for Lipophilicity-Driven SAR Studies in the DHPM Series

The target compound's computed logP of 2.5 and TPSA of 41.1 Ų [1] position it as a higher-lipophilicity, lower-polarity alternative to 4-aryl DHPMs in systematic SAR campaigns. Researchers investigating the relationship between C4 substituent lipophilicity and membrane permeability, cellular uptake, or CYP450 susceptibility can employ this compound alongside its 4-phenyl congener (CAS 728004-10-2) as a matched molecular pair to isolate the contribution of the cyclohexyl-for-phenyl substitution. The low molecular weight (222.33 g/mol) and zero Ro5 violations [1] permit subsequent N1 or C5 derivatization without exceeding drug-likeness thresholds.

Scaffold for Exploring Aliphatic C4 DHPM Chemical Space in Phenotypic Screening

The vast majority of biologically characterized DHPMs bear aromatic substituents at C4 [2]. The 4-cyclohexyl variant represents a structurally distinct entry point into aliphatic C4 DHPM space, which is systematically underexplored. Phenotypic screening libraries seeking to maximize chemical diversity within the DHPM chemotype should include this compound to probe whether biological activity profiles (antitumoral, antibacterial, calcium channel modulation, anti-inflammatory) [2] are retained, enhanced, or redirected when the aromatic C4 substituent is replaced by a saturated cyclohexyl group.

Synthetic Methodology Development and Green Chemistry Optimization

The Biginelli reaction of cyclohexanecarboxaldehyde with urea and ethyl acetoacetate (or acetylacetone) yields the 4-cyclohexyl DHPM scaffold in 77–78% under Cu(NO3)2·3H2O catalysis (solvent-free, 70 °C, 25 min) . This represents a ~15 percentage point yield gap relative to benzaldehyde-derived DHPMs , making the cyclohexyl substrate a challenging test case for new catalytic systems, solvent selections, and process intensification strategies. The compound can serve as a benchmark substrate in comparative catalyst screening studies and green chemistry method development.

Reference Standard for DHPM Photostability and Formulation Studies

DHPMs as a class exhibit superior photostability compared to 1,4-dihydropyridine calcium channel blockers [3]. The 4-cyclohexyl DHPM, with its fully saturated C4 substituent, lacks the extended conjugation present in 4-aryl DHPMs and may display distinct photophysical behavior. It can serve as a reference compound in comparative photostability assays, forced degradation studies, and formulation compatibility testing, particularly when developing solution-phase assay protocols requiring extended light exposure.

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR studies
Cyclohexyl-for-phenyl matched molecular pair
Permeability and CYP450 susceptibility assays; experimental logD determination
Aliphatic C4 DHPM chemical space exploration
Structurally distinct 4-cyclohexyl scaffold
Biological activity retention/re-direction compared to 4-aryl DHPMs in phenotypic screens
Synthetic methodology development
Challenging aliphatic aldehyde Biginelli substrate
Catalyst screening, green chemistry optimization, and scale-up benchmarking
DHPM photostability reference standard
Saturated C4 substituent (no extended conjugation)
Forced degradation studies and solution-phase photostability comparison
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